molecular formula C21H15ClN4OS B14317966 5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine CAS No. 113310-33-1

5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine

Cat. No.: B14317966
CAS No.: 113310-33-1
M. Wt: 406.9 g/mol
InChI Key: INSMRGPYFRASBZ-UHFFFAOYSA-N
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Description

5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a phenyl group, and a chlorophenoxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenol with 4-nitrophenylhydrazine to form 2-(4-nitrophenyl)phenol. This intermediate is then reacted with phenyl isothiocyanate to yield the desired thiazole compound under controlled conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)thiazole
  • 4-Phenyl-2-thiazolamine
  • 2-Phenyl-4-thiazolylhydrazine

Uniqueness

5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

CAS No.

113310-33-1

Molecular Formula

C21H15ClN4OS

Molecular Weight

406.9 g/mol

IUPAC Name

5-[[4-(2-chlorophenoxy)phenyl]diazenyl]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C21H15ClN4OS/c22-17-8-4-5-9-18(17)27-16-12-10-15(11-13-16)25-26-20-19(24-21(23)28-20)14-6-2-1-3-7-14/h1-13H,(H2,23,24)

InChI Key

INSMRGPYFRASBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=CC=C(C=C3)OC4=CC=CC=C4Cl

Origin of Product

United States

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